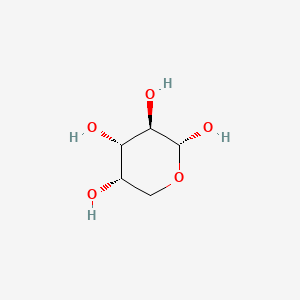
alpha-L-arabinopyranose
Descripción general
Descripción
Alfa-L-Arabinosa es un azúcar pentosa de origen natural, que es un monosacárido que contiene cinco átomos de carbono. Se encuentra comúnmente en la fracción de hemicelulosa de las paredes celulares vegetales, particularmente en forma de arabinoxilanos y pectinas . Este azúcar juega un papel crucial en la estructura y función de las paredes celulares vegetales y tiene diversas aplicaciones en biotecnología e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Alfa-L-Arabinosa se puede sintetizar mediante la hidrólisis de arabinoxilanos, que son polisacáridos hemicelulósicos. El proceso de hidrólisis implica el uso de enzimas como las alfa-L-arabinofuranosidasas, que rompen los enlaces alfa-L-arabinofuranósidos en los arabinoxilanos . Las condiciones óptimas para estas enzimas son típicamente alrededor de pH 6.0 y 50°C .
Métodos de Producción Industrial
La producción industrial de Alfa-L-Arabinosa a menudo implica la extracción de biomasa agrícola, como fibra de maíz o pulpa de remolacha azucarera. El proceso incluye el pretratamiento de la biomasa, la hidrólisis enzimática y la purificación del azúcar resultante . Un método alternativo implica el uso de cepas de levadura que pueden metabolizar selectivamente otros azúcares pero no Alfa-L-Arabinosa, lo que permite su purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
Alfa-L-Arabinosa se somete a diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar ácido arabinónico.
Reducción: La reducción de Alfa-L-Arabinosa produce arabinitol.
Sustitución: Puede participar en reacciones de glicosilación para formar glúcidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el ácido nítrico para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y donantes de glicósidos para reacciones de glicosilación .
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen ácido arabinónico, arabinitol y varios glúcidos .
Aplicaciones Científicas De Investigación
Alfa-L-Arabinosa tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de carbohidratos complejos y glúcidos.
Industria: Se utiliza en la producción de biocombustibles, alimentos funcionales y productos farmacéuticos.
Mecanismo De Acción
Alfa-L-Arabinosa ejerce sus efectos a través de varios mecanismos:
Inhibición de la Absorción de Sacarosa: Compite con la sacarosa por la absorción en los intestinos, lo que reduce la absorción total de sacarosa.
Mejora de la Resistencia a la Insulina: Modula el metabolismo de la glucosa y las vías de señalización de la insulina.
Reducción de los Triglicéridos en Suero: Influye en el metabolismo de los lípidos, lo que lleva a una reducción de los niveles de triglicéridos.
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad
Alfa-L-Arabinosa es única debido a su papel específico en la estructura de las paredes celulares vegetales y sus diversas aplicaciones en biotecnología e industria. Su capacidad para inhibir la absorción de sacarosa y mejorar la salud metabólica lo distingue aún más de otros compuestos similares .
Propiedades
IUPAC Name |
(2R,3R,4S,5S)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-QMKXCQHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315713 | |
| Record name | α-L-Arabinopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-55-1 | |
| Record name | α-L-Arabinopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Arabinopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-L-Arabinopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-ARABINOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO2PIV2K4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B1619032.png)


![5-Chloro-N-methylbenzo[d]oxazol-2-amine](/img/structure/B1619037.png)


